3-Aminoisobutyric acid

Beschreibung

Classification as a β-Amino Acid and Non-Proteinogenic Nature

3-Amino-2-methylpropanoic acid is classified as a β-amino acid. This classification stems from the position of its amino group (-NH2), which is attached to the beta-carbon (the second carbon from the carboxyl group). hmdb.ca This is in contrast to the α-amino acids that constitute proteins, where the amino group is bonded to the alpha-carbon.

This structural difference is fundamental to its non-proteinogenic nature, meaning it is not incorporated into proteins during standard protein synthesis. frontiersin.orgwikipedia.org While the body utilizes a specific set of 20 amino acids to build proteins, a vast number of non-proteinogenic amino acids, including 3-amino-2-methylpropanoic acid, exist and participate in various metabolic processes. nih.govmdpi.com

Stereoisomeric Forms and Chiral Significance

The presence of a chiral center at the second carbon atom means that 3-amino-2-methylpropanoic acid can exist in two different stereoisomeric forms, or enantiomers: (R)-3-amino-2-methylpropanoic acid and (S)-3-amino-2-methylpropanoic acid. nih.govnih.gov These enantiomers are non-superimposable mirror images of each other and are also referred to as D-BAIBA and L-BAIBA, respectively. frontiersin.orgresearchgate.net

The chirality of this molecule is of great biological significance. The specific three-dimensional arrangement of atoms around the chiral carbon determines how the molecule interacts with enzymes and receptors within physiological systems. The two enantiomers have distinct metabolic origins and can exhibit different biological activities and potencies. nih.govoup.com For instance, research has shown that L-BAIBA can be significantly more potent than D-BAIBA in certain biological contexts, such as protecting bone cells. oup.comsemanticscholar.org

Table 1: Stereoisomers of 3-Amino-2-methylpropanoic Acid

| Common Name | IUPAC Name | Other Synonyms |

|---|---|---|

| D-BAIBA | (2R)-3-amino-2-methylpropanoic acid | R-BAIBA, (R)-β-aminoisobutyric acid |

| L-BAIBA | (2S)-3-amino-2-methylpropanoic acid | S-BAIBA, (S)-β-aminoisobutyric acid |

Biological Occurrence and Distribution

Endogenous Production via Mammalian Metabolic Pathways

3-Amino-2-methylpropanoic acid is endogenously produced in mammals through distinct metabolic pathways for each of its stereoisomers. frontiersin.orgnih.gov The (R)-enantiomer, D-BAIBA, is primarily a catabolic product of the pyrimidine (B1678525) base thymine (B56734). nih.gov This metabolic process involves a series of enzymatic reactions that break down thymine, with D-BAIBA being an intermediate metabolite. Key enzymes in this pathway include dihydropyrimidine (B8664642) dehydrogenase (DPYD), dihydropyrimidinase (DPYS), and β-ureidopropionase (UPB1).

Conversely, the (S)-enantiomer, L-BAIBA, is predominantly derived from the catabolism of the branched-chain amino acid valine. nih.govfrontiersin.org This pathway occurs within the mitochondria, mainly in skeletal muscle, and involves the enzyme 4-aminobutyrate aminotransferase (ABAT). nih.govfrontiersin.org

Presence in Microorganisms and Plants

Beyond mammals, 3-amino-2-methylpropanoic acid has been identified in other life forms. The (S)-enantiomer has been reported as a metabolite in Escherichia coli. nih.gov Its presence has also been noted in certain plants, such as Lunaria annua (annual honesty). nih.gov Furthermore, the broader class of β-aminobutyric acids is known for its role in inducing disease resistance in plants against various pathogens. wikipedia.org

Human Metabolome and Potential as a Biomarker

As a natural product of human metabolism, 3-amino-2-methylpropanoic acid is a component of the human metabolome and was first identified in human urine in 1951. nih.gov It is present in various biological fluids, including blood plasma. nih.gov The relative concentrations of the D- and L-enantiomers can vary, with some studies suggesting D-BAIBA is the predominant form at baseline in plasma. nih.govresearchgate.net

Because its levels can change in response to physiological conditions, such as exercise, and have been associated with various metabolic states, 3-amino-2-methylpropanoic acid has garnered interest as a potential biomarker. frontiersin.orgresearchgate.netnih.gov For example, circulating levels of BAIBA are known to increase during physical activity. nih.gov Research has explored its association with metabolic risk factors and its potential role in signaling, which has led to it being termed a "myokine" or a signaling metabolite. frontiersin.orgnih.gov Different enantiomers have been linked to different physiological markers; for instance, L-BAIBA has been associated with bone mineral density and body mass index in females, while D-BAIBA has been correlated with age and physical performance. nih.govsemanticscholar.org

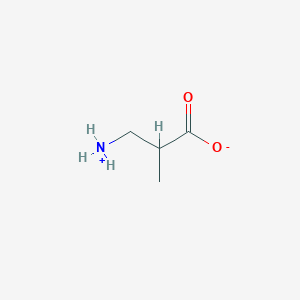

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHPKSFMDHPSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861821 | |

| Record name | 3-Amino-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS], Solid | |

| Record name | (1)-3-Amino-2-methylpropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Aminoisobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144-90-1, 10569-72-9 | |

| Record name | β-Aminoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-3-Amino-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010569729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-amino-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(aminomethyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAIBA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T68ALE2O9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminoisobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Enantioselective Approaches

Asymmetric Synthesis Strategies for Enantiopure Compounds

The production of enantiomerically pure 3-amino-2-methylpropanoic acid is paramount for its application in pharmaceuticals and other bioactive molecules, where specific stereochemistry is often essential for efficacy. chemimpex.com Various strategies have been developed to achieve high enantiomeric purity.

Utilization as a Chiral Building Block in Organic Synthesis

Enantiopure 3-amino-2-methylpropanoic acid serves as a versatile chiral building block in the synthesis of more complex molecules. researchgate.net Its inherent chirality is transferred to the target molecule, a strategy known as chiral pool synthesis. numberanalytics.combccollegeasansol.ac.in This approach simplifies synthetic routes and ensures high stereochemical purity in the final product. numberanalytics.com For instance, it is a key component in the synthesis of peptides with specific stereochemistry, which is vital for their biological activity. chemimpex.com The unique structure of this β-amino acid makes it an important starting material for creating a diverse range of bioactive compounds, including pharmaceuticals and agrochemicals.

Biocatalytic and Enzymatic Cascade Syntheses

Biocatalytic methods are increasingly favored for the synthesis of 3-amino-2-methylpropanoic acid due to their high efficiency, enantioselectivity, and environmentally friendly nature. One notable example is a two-step enzymatic cascade. This process begins with the amination of mesaconic acid, catalyzed by 3-methylaspartate ammonia (B1221849) lyase (MAL), to produce a diastereomeric mixture of intermediates. nih.gov Subsequently, a second enzyme, such as β-methylaspartate-α-decarboxylase (CrpG), selectively decarboxylates one of the diastereomers to yield the desired enantiopure 3-amino-2-methylpropanoic acid. nih.govd-nb.info This enzymatic approach can achieve high conversion rates and excellent enantiopurity. nih.gov

Researchers have engineered modular three-step biocatalytic cascades to produce derivatives of vitamin B5, showcasing the versatility of these enzymatic systems. researchgate.net These cascades can start from simple, non-chiral dicarboxylic acids and generate complex, enantiopure products in good yields. researchgate.net For example, pantothenate synthetase from Escherichia coli has been shown to accept both (R)- and (S)-enantiomers of 3-amino-2-methylpropanoic acid as substrates, enabling the synthesis of various vitamin B5 analogs. nih.govrsc.org

| Enzyme System | Starting Material | Product | Key Advantages |

| MAL and CrpG Cascade | Mesaconic acid | (R)-3-amino-2-methylpropanoic acid | High conversion (>99%), excellent enantiopurity (>99% ee) nih.gov |

| MAL, ADC, CrpG/GAD, PS Cascade | Fumaric or Mesaconic acid | Vitamin B5 and diastereoisomers | Modular, good yields (up to 70%), excellent enantiopurity researchgate.net |

Asymmetric Induction Techniques Employing Chiral Catalysis

Asymmetric induction using chiral catalysts is another powerful strategy for synthesizing enantiopure 3-amino-2-methylpropanoic acid. This method involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. wiley.com For instance, the diastereoselective alkylation of chiral synthons derived from compounds like (S)-phenylglycinol can produce enantiopure β-amino acids. lookchem.com The key steps often involve conjugate additions of organocuprate reagents to a chiral Michael acceptor, followed by alkylation. lookchem.com

Another approach utilizes the Sharpless asymmetric dihydroxylation of an olefin to create chiral diols, which are then converted into the target enantiomerically pure 3-amino-2-hydroxy-2-methylpropionic acids. researchgate.netunirioja.es Furthermore, rhodium-catalyzed asymmetric hydrogenation of prochiral 2-aminomethyl acrylates has been employed to synthesize chiral β2-homoalanine derivatives with high enantiomeric excess (up to 99% ee). researchgate.net

Stereoselective Formation of Analogs and Derivatives

The stereoselective synthesis of analogs and derivatives of 3-amino-2-methylpropanoic acid is crucial for exploring structure-activity relationships and developing new therapeutic agents. A highly diastereoselective method has been developed for the asymmetric synthesis of α,β- and α,β-substituted β-amino acids starting from a chiral synthon. lookchem.com This involves the conjugate addition of organocuprate reagents followed by α-alkylation. lookchem.com

Additionally, the synthesis of both enantiomers of 2-methyl isoserine, a derivative, has been achieved starting from chiral diols obtained through Sharpless asymmetric dihydroxylation. unirioja.es This highlights the utility of asymmetric catalysis in generating a variety of stereochemically defined derivatives.

Protecting Group Chemistry in Polypeptide and Complex Molecule Synthesis

In the synthesis of peptides and other complex molecules, protecting groups are essential to prevent unwanted side reactions at reactive functional groups. iris-biotech.de The choice of protecting group is critical and must be compatible with the synthetic strategy, often requiring an "orthogonal" system where different protecting groups can be removed selectively under different conditions. iris-biotech.de

Preparation of Isotope-Labeled Analogs for Research Applications

The synthesis of isotope-labeled analogs of 3-amino-2-methylpropanoic acid is crucial for a variety of research applications, enabling detailed investigation into its pharmacokinetics, metabolic pathways, and utility as an imaging agent. Stable isotopes like deuterium (B1214612) and positron-emitting radioisotopes such as fluorine-18 (B77423) are commonly incorporated into the molecule for these specialized studies.

Deuterium-labeled 3-amino-2-methylpropanoic acid serves as an important tool in research, particularly for studies involving mass spectrometry and magnetic resonance imaging (MRI). The incorporation of deuterium, a stable heavy isotope of hydrogen, can affect the pharmacokinetic and metabolic profiles of the compound and allows it to be used as a tracer for quantification in biological samples. medchemexpress.comveeprho.com

One common analog is 3-Amino-2-methylpropanoic acid-d3. medchemexpress.com The use of stable isotopes has become a significant area of interest because of their potential to influence the pharmacokinetic properties of drug molecules. medchemexpress.com These labeled compounds are primarily used as tracers to aid quantification during drug development. medchemexpress.com

In the context of metabolic investigations, it is noteworthy that 3-amino-2-methylpropanoic acid is a non-proteinogenic amino acid. This characteristic means that its deuterated forms are not expected to result in the long-term fixation of deuterium within proteins. google.com Furthermore, they are not metabolized into deuterated cofactors or other metabolites that are involved in fundamental biochemical processes. google.com

Researchers have also explored heavily deuterated versions for diagnostic purposes. For instance, compounds like 2-amino-2-(CD₃)-3,3,3-D₃-propionic acid have been developed for use in magnetic resonance diagnostics. google.com The low natural abundance of deuterium in the body (approximately 0.015% of hydrogen atoms) leads to significantly lower background signals in ²H MRI compared to standard ¹H MRI, allowing for selective visualization. google.com Experiments have demonstrated that these deuterated derivatives can accumulate in tumor tissues in concentrations sufficient for in vivo visualization using ²H MRI or ²H NMR spectroscopy. google.com

Table 1: Examples of Deuterium-Labeled 3-Amino-2-methylpropanoic Acid Analogs

| Compound Name | Deuterium Labeling | Primary Research Application |

| 3-Amino-2-methylpropanoic acid-d3 | d3 | Tracer for quantification in pharmacokinetic studies. medchemexpress.com |

| 2-amino-2-(CD₃)-3,3,3-D₃-propionic acid | d6 | Magnetic Resonance Imaging (MRI) diagnostic agent for oncology. google.com |

| 2-(N-(CD₃)amino)-2-methylpropionic acid | d3 | Magnetic Resonance Imaging (MRI) diagnostic agent for oncology. google.com |

| 2-(N-(CD₃)amino)-2-(CD₃)-3,3,3-D₃-propionic acid | d9 | Magnetic Resonance Imaging (MRI) diagnostic agent for oncology. google.com |

Radiolabeling with the positron-emitting isotope fluorine-18 (¹⁸F) has been extensively developed to create analogs of 3-amino-2-methylpropanoic acid for use as imaging agents in Positron Emission Tomography (PET). acs.org The resulting radiotracer, 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP), leverages the favorable characteristics of ¹⁸F, such as its 109.7-minute half-life and low positron energy (0.635 MeV), which allows for high-resolution PET images. acs.org These non-natural amino acid tracers are valuable for tumor imaging because many tumor cells exhibit increased amino acid transport compared to normal tissues. acs.orgacs.org

The synthesis of both racemic and enantiomerically pure (R)- and (S)-[¹⁸F]FAMP has been achieved through no-carrier-added nucleophilic substitution. nih.govnih.gov A common synthetic route involves the preparation of a cyclic sulfamidate precursor. nih.govnih.gov This method provides high decay-corrected radiochemical yields, often exceeding 78%, with high radiochemical purity of over 99%. nih.govnih.gov

Table 2: Radiosynthesis Details for [¹⁸F]FAMP Enantiomers

| Compound | Precursor | Synthesis Method | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Reference |

| (R)-[¹⁸F]FAMP | Cyclic Sulfamidate | Nucleophilic [¹⁸F]Fluorination | 52-66% | >99% | nih.gov |

| (S)-[¹⁸F]FAMP | Cyclic Sulfamidate | Nucleophilic [¹⁸F]Fluorination | 52-66% | >99% | nih.gov |

Preclinical studies have demonstrated the potential of [¹⁸F]FAMP for imaging tumors, particularly intracranial neoplasms. nih.gov Upon administration, [¹⁸F]FAMP is taken up by rapidly proliferating tumor cells through the membrane-associated amino acid transport system A (AAT). nih.govcancer.gov It is not incorporated into proteins or readily degraded, leading to its accumulation in tumor cells, which can then be visualized by PET. cancer.gov

Biodistribution studies in rodent models with intracranial 9L gliosarcoma tumors have shown high tumor-to-normal-brain ratios for [¹⁸F]FAMP. acs.orgnih.gov For instance, at 60 minutes post-injection, the racemic mixture of [¹⁸F]FAMP showed a tumor-to-normal-brain radioactivity ratio of 36:1. nih.gov Further studies with the individual enantiomers revealed that both (R)- and (S)-[¹⁸F]FAMP achieve high tumor-to-brain ratios, ranging from 20:1 to 115:1. acs.orgnih.gov The (R)-enantiomer of [¹⁸F]FAMP generally demonstrated higher tumor uptake in vivo compared to the (S)-enantiomer. acs.org These high ratios are attributed to both significant tumor uptake and very low uptake in normal brain tissue. acs.orgacs.org

Table 3: In Vivo Biodistribution Data in 9L Gliosarcoma Rat Model (60 min post-injection)

| Radiotracer | Tumor Uptake (%ID/g) | Normal Brain Uptake (%ID/g) | Tumor-to-Brain Ratio | Reference |

| [¹⁸F]FAMP (racemic) | Not specified | Not specified | 36:1 | nih.gov |

| (R)-[¹⁸F]FAMP | Higher than (S)-enantiomer | 0.02-0.06% | High (20:1 to 115:1 range for all enantiomers) | acs.orgacs.org |

| (S)-[¹⁸F]FAMP | Lower than (R)-enantiomer | 0.02-0.06% | High (20:1 to 115:1 range for all enantiomers) | acs.orgacs.org |

| [¹⁸F]FDG (for comparison) | 1.05% | 1.30% | 0.8:1 | acs.orgacs.org |

Advanced Spectroscopic Analysis and Computational Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture and purity of 3-amino-2-methylpropanoic acid. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information regarding the compound's connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of 3-amino-2-methylpropanoic acid by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shifts (δ), splitting patterns, and integration values in an NMR spectrum provide definitive evidence for the molecule's atomic connectivity.

In ¹H NMR, the protons of 3-amino-2-methylpropanoic acid are found in distinct chemical environments, leading to separate signals. nih.gov The methyl group protons (CH₃) typically appear as a doublet, coupled to the adjacent methine proton (CH). The methine proton, in turn, is split by both the methyl and methylene (B1212753) (CH₂) protons, resulting in a more complex multiplet. The methylene protons adjacent to the amino group also show a distinct signal, often as a doublet of doublets, due to coupling with the neighboring methine proton. The labile protons of the carboxylic acid and amino groups may appear as broad singlets or may not be observed depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. nih.gov The spectrum shows distinct signals for the carboxyl carbon, the methine carbon, the methylene carbon, and the methyl carbon, confirming the core structure of the molecule.

Interactive Table 1: NMR Data for 3-Amino-2-methylpropanoic Acid The following table summarizes typical NMR chemical shift values recorded in D₂O or H₂O.

| Nucleus | Atom Position | Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₃ | ~1.18 | Doublet |

| ¹H | -CH- | ~2.61 | Multiplet |

| ¹H | -CH₂-N | ~3.02 - 3.10 | Multiplet |

| ¹³C | -C H₃ | ~17.93 | N/A |

| ¹³C | -C H- | ~42.10 | N/A |

| ¹³C | -C H₂-N | ~45.11 | N/A |

| ¹³C | -C OOH | ~184.54 | N/A |

| Data sourced from PubChem CID 64956. nih.gov |

Mass Spectrometry (MS) for Metabolomic and Purity Assessment

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental formula of 3-amino-2-methylpropanoic acid. It is widely used for purity assessment and is a cornerstone of metabolomic studies, where it is used to quantify endogenous levels of metabolites like BAIBA. nih.gov High-resolution mass spectrometry (HRMS) can verify the exact mass of the molecular ion (C₄H₉NO₂), which is 103.0633 Da.

In metabolomic workflows, techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are employed for the sensitive and specific quantification of 3-amino-2-methylpropanoic acid in biological samples. nih.gov The molecule is first separated chromatographically and then ionized, typically using electrospray ionization (ESI), before being detected by the mass spectrometer. nih.gov For purity analysis, MS can detect and identify impurities by their mass-to-charge ratio. Deuterium-labeled standards, such as 3-amino-2-methylpropanoic acid-d3, are often used as internal standards in quantitative MS to improve accuracy.

Tandem MS (MS/MS) experiments provide structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a unique fingerprint that aids in structural confirmation. For 3-amino-2-methylpropanoic acid, a common fragmentation involves the loss of the carboxyl group.

Interactive Table 2: Mass Spectrometry Data for 3-Amino-2-methylpropanoic Acid This table shows a representative MS/MS fragmentation peak for the [M-H]⁻ ion.

| Precursor Ion (m/z) | Ionization Mode | Fragmentation Product (m/z) | Relative Intensity (%) | Inferred Neutral Loss |

| 102.056 | Negative (ESI) | 56.06171 | 100 | CO₂H₂ (Formic Acid) |

| Data sourced from PubChem CID 64956. nih.gov |

Infrared and UV-Vis Spectroscopy in Functional Group and Electronic Structure Studies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing direct information about its functional groups. The IR spectrum of 3-amino-2-methylpropanoic acid displays characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carbonyl group, and various C-H bending and stretching vibrations. nih.govnih.gov In the solid state, amino acids typically exist as zwitterions, which significantly influences the IR spectrum; the broad O-H stretch is replaced by absorptions from the protonated amino group (NH₃⁺), and the C=O stretch is replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻). Studies combining matrix isolation IR spectroscopy with computational methods have identified different conformers of BAIBA in the gas phase, stabilized by intramolecular hydrogen bonds such as O-H···N or N-H···O. nih.govaip.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. As an aliphatic amino acid lacking significant chromophores like aromatic rings, 3-amino-2-methylpropanoic acid does not exhibit strong absorption in the near-UV range (250-400 nm). researchgate.netnih.gov Its electronic absorptions, corresponding to n→π* and σ→σ* transitions of the carboxyl and amino groups, occur in the far-UV region (below 240 nm). uleth.ca While not typically used for routine quantification, the lack of absorbance in the near-UV can be an advantage, allowing it to be used in buffers for studying other biomolecules that do absorb in this region. uleth.ca

Interactive Table 3: Characteristic Infrared Absorption Bands for 3-Amino-2-methylpropanoic Acid (Zwitterionic Form)

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| -NH₃⁺ | N-H Stretch | 3200 - 2800 (broad) |

| -NH₃⁺ | N-H Bend (Asymmetric) | ~1660 - 1610 |

| -NH₃⁺ | N-H Bend (Symmetric) | ~1550 - 1485 |

| -COO⁻ | C=O Stretch (Asymmetric) | ~1600 - 1550 |

| -COO⁻ | C=O Stretch (Symmetric) | ~1420 - 1300 |

| C-H | Stretch | ~2980 - 2850 |

| C-H | Bend | ~1470 - 1365 |

| Data based on general spectra for amino acids and specific data for BAIBA conformers. nih.govoup.com |

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides a theoretical framework to investigate the properties of 3-amino-2-methylpropanoic acid at the atomic level, complementing experimental findings and offering predictive insights.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to analyze the structural and electronic properties of molecules. nepjol.info For amino acids, DFT calculations, often using hybrid functionals like B3LYP, can accurately predict geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nepjol.inforesearchgate.net

The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. For molecules related to 3-amino-2-methylpropanoic acid, such as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, DFT studies have shown that the HOMO is typically localized on electron-rich regions, while the LUMO is on electron-deficient sites. nepjol.infonepjol.info These calculations can also determine other electronic properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding intermolecular interactions. nepjol.info

Analysis of Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon electronic excitation. This phenomenon is fundamental to the behavior of many functional molecules. DFT calculations are instrumental in characterizing ICT mechanisms. nepjol.inforesearchgate.net

By analyzing the electron-hole distribution upon excitation, researchers can visualize and quantify the charge transfer. nepjol.info For example, in a study on a related compound, (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, electron-hole analysis of the first three excited states was performed. nepjol.infonepjol.info The study found that the first excited state had the largest charge transfer length (2.727 Å) and a negligible electron-hole overlap, indicating that excitation to this state corresponds to a significant ICT. nepjol.info Such analyses help in understanding the photophysical properties and potential reactivity of the molecule in its excited states.

Determination of Non-linear Optical (NLO) Properties

The investigation of the non-linear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in technologies such as optical signal processing and telecommunications. nepjol.info Molecules with π-conjugated systems and donor-acceptor groups can exhibit substantial NLO effects. nepjol.info While direct experimental or computational data on the NLO properties of 3-Amino-2-methylpropanoic acid is not extensively available in the reviewed literature, theoretical studies on structurally related compounds provide valuable insights.

A computational study using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level was conducted on (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, a derivative of the target compound. nepjol.info This analysis calculated several key parameters that indicate NLO potential. The study found that the presence of amine, carboxylic acid, and hydroxyl functional groups contributes to these properties. nepjol.info

The calculated NLO parameters for this related molecule were found to be higher than those of urea, a standard reference material in NLO studies. nepjol.info Key findings from this theoretical investigation are summarized in the table below.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5250 Debye |

| Mean Polarizability (α) | 12.6980 × 10-24 esu |

| Anisotropy of Polarizability (Δα) | 19.8162 × 10-24 esu |

| First Hyperpolarizability (β) | 0.9017 × 10-30 esu |

| Second Hyperpolarizability (γ) | -0.0412 × 10-35 esu |

These theoretical results for a closely related structure suggest that 3-Amino-2-methylpropanoic acid itself may possess NLO properties worthy of further experimental and computational investigation. The intramolecular charge transfer, influenced by the amino and carboxyl groups, is a key factor in determining these properties. nepjol.info

Computational Prediction of Bioactivity and Enzyme Binding Interactions

Computational methods are increasingly used to predict the biological activity of small molecules and to understand their interactions with protein targets, thereby accelerating drug discovery and development. mdpi.com For 3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), a combination of experimental findings and general computational approaches provides a picture of its bioactivity.

Experimental research has identified BAIBA as a myokine, a molecule produced by muscle during exercise, with several biological functions. nih.gov It has been shown to induce the browning of white fat and to be involved in hepatic β-oxidation. glpbio.com A significant finding is its role as a bone-protective factor that prevents osteocyte cell death induced by reactive oxygen species (ROS). nih.gov This protective effect is mediated through signaling via the Mas-related G protein-coupled receptor type D (MRGPRD). nih.gov

Computational tools like molecular docking and virtual screening are standard methods to predict how a molecule like 3-Amino-2-methylpropanoic acid might interact with enzyme or receptor binding sites. mdpi.comsmolecule.com Molecular docking algorithms can simulate the binding pose of a ligand within the active site of a target protein, providing insights into the affinity and specificity of the interaction. smolecule.com For instance, a typical workflow would involve:

Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

Generating a 3D conformer of 3-Amino-2-methylpropanoic acid.

Using docking software (e.g., AutoDock) to predict the most stable binding modes and estimate the binding energy. ethz.ch

While a specific, detailed molecular docking study for 3-Amino-2-methylpropanoic acid with MRGPRD was not found in the reviewed literature, the known interaction provides a clear target for such computational analysis. The table below outlines the known bioactivity and the computational methods that can be applied for its investigation.

| Known Biological Activity | Identified Protein Target | Applicable Computational Technique | Predicted Outcome of a Computational Study |

|---|---|---|---|

| Protection of osteocytes from ROS-induced apoptosis nih.gov | Mas-related G protein-coupled receptor type D (MRGPRD) nih.gov | Molecular Docking | Identification of key amino acid residues in MRGPRD that interact with 3-Amino-2-methylpropanoic acid; estimation of binding affinity. |

| Induction of white fat browning glpbio.com | Not fully elucidated | Virtual Screening, Molecular Docking | Prediction of potential protein targets involved in adipocyte differentiation and metabolism. |

These computational approaches are crucial for forming hypotheses about the molecular mechanisms underlying the observed bioactivities and for guiding further experimental validation.

Conformational Dynamics and Molecular Simulation Techniques

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological function and interaction with other molecules. Molecular simulation techniques, particularly molecular dynamics (MD), are powerful tools for exploring the conformational landscape of molecules like 3-Amino-2-methylpropanoic acid.

While specific MD simulation studies focused solely on isolated 3-Amino-2-methylpropanoic acid are not prominent, extensive research has been conducted on peptides containing the closely related α-aminoisobutyric acid (Aib). ethz.ch Aib is known to impose significant conformational constraints on peptide backbones, strongly favoring the formation of helical structures, particularly 3(10)-helices. explorationpub.comnih.gov Given the structural similarity (both are methylated amino acids), it is reasonable to infer that 3-Amino-2-methylpropanoic acid, as a β-amino acid, also influences peptide conformation, though its specific preferences may differ.

MD simulations can provide detailed information on the dynamics and preferred conformations of a molecule in different environments. tandfonline.com A typical MD simulation protocol involves:

Parameterizing the molecule for a specific force field (e.g., AMBER, CHARMM).

Placing the molecule in a simulation box, often with an explicit solvent like water.

Running the simulation for a sufficient time (nanoseconds to microseconds) to sample a representative range of conformations.

Analyzing the trajectory to identify stable conformations, hydrogen bonding patterns, and dihedral angle distributions. tandfonline.com

For peptides containing β-amino acids, simulations have shown they can form unique helical structures, sometimes in combination with α-amino acids. explorationpub.com The conformational preferences of 3-Amino-2-methylpropanoic acid, when incorporated into a peptide chain, would likely be influenced by the location of the methyl group and the additional backbone carbon, leading to specific turn or helical structures.

The potential conformational states of 3-Amino-2-methylpropanoic acid can be described by its backbone dihedral angles. Based on studies of analogous molecules, the likely preferred conformations can be predicted, as outlined in the table below.

| Technique | Basis of Prediction | Predicted Conformational Behavior |

|---|---|---|

| Analogy to α-aminoisobutyric acid (Aib) | Aib strongly promotes helical conformations in peptides. explorationpub.comnih.gov | When incorporated into a peptide, 3-Amino-2-methylpropanoic acid is expected to act as a turn or helix-inducing element. |

| Molecular Dynamics (MD) Simulations | General application of MD to study flexible molecules in solution. tandfonline.com | MD simulations would reveal the distribution of backbone dihedral angles, the influence of solvent on conformation, and intramolecular hydrogen bonding possibilities. |

Biological Roles and Metabolic Interplay

Myokine Activity and Secretion Pathways

3-Amino-2-methylpropanoic acid is recognized as a myokine, a substance produced and released by muscle fibers that exerts endocrine, paracrine, or autocrine effects. nih.govencyclopedia.pub Its secretion from skeletal muscle is notably increased during physical exercise. encyclopedia.pubwikipedia.org This exercise-induced release is linked to the increased expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a key regulator of mitochondrial biogenesis and metabolism in muscle. encyclopedia.pubwikipedia.org

The secretion of 3-amino-2-methylpropanoic acid is not limited to a single enantiomeric form. Both the R- and S-enantiomers of BAIBA are elevated in the plasma following acute aerobic exercise. frontiersin.org The R-enantiomer is primarily derived from thymine (B56734) metabolism, while the S-enantiomer originates from valine catabolism. frontiersin.org This dual-pathway origin underscores the complex regulation of its production and release in response to physiological stimuli like exercise.

Modulation of Lipid Metabolism and Adipocyte Function

3-Amino-2-methylpropanoic acid plays a crucial role in regulating lipid metabolism and the function of adipocytes (fat cells). encyclopedia.pubnih.gov Research has demonstrated its ability to induce the "browning" of white adipose tissue (WAT), a process where white fat cells acquire characteristics of brown fat cells, which are specialized for thermogenesis and energy expenditure. bioscience.co.ukadipogen.com

The influence of 3-amino-2-methylpropanoic acid on fat metabolism is orchestrated through various signaling pathways. Upon its release from muscle, it can travel to adipose tissue and activate specific receptors. wikipedia.orgnih.gov In white adipocytes, it triggers a thermogenic gene program, leading to increased energy expenditure. wikipedia.org This process involves the upregulation of genes characteristic of brown adipose tissue. nih.gov Furthermore, studies have shown that 3-amino-2-methylpropanoic acid can lead to a decrease in body fat percentage by increasing fatty acid oxidation and decreasing lipogenesis. encyclopedia.pubnih.gov

Table 1: Effects of 3-Amino-2-methylpropanoic acid on Lipid Metabolism

| Metabolic Process | Effect of 3-Amino-2-methylpropanoic acid | Key Mediators/Pathways | Primary Tissue of Action |

| White Adipose Tissue Browning | Induction | Upregulation of thermogenic genes | White Adipose Tissue |

| Hepatic β-Oxidation | Induction | PPARα activation | Liver |

| Fatty Acid Oxidation | Increased | - | Adipose Tissue, Liver |

| Lipogenesis | Decreased | - | Adipose Tissue |

| Body Fat Percentage | Decreased | Increased energy expenditure | Systemic |

Induction of Hepatic β-Oxidation

Influence on Glucose Homeostasis and Insulin (B600854) Sensitivity

3-Amino-2-methylpropanoic acid has been shown to positively influence glucose homeostasis and improve insulin sensitivity, making it a molecule of interest in the context of metabolic diseases like type 2 diabetes. nih.govencyclopedia.pubnih.govmedchemexpress.com

Table 2: Research Findings on 3-Amino-2-methylpropanoic acid and Glucose Homeostasis

| Parameter | Observed Effect | Experimental Model | Reference |

| Glucose Tolerance | Significantly improved | Mice | glpbio.com |

| Insulin Sensitivity | Improved | Mice | encyclopedia.pub |

| Insulin Release (at 5 mM glucose) | Decreased | INS-1 832/3 cells | nih.gov |

| Fasting Glucose Levels | Lower | Humans (H-BSCFA group) | nih.gov |

| Postprandial Glucose Levels | Lower | Humans (H-BSCFA group) | nih.gov |

Role in Oxidative Stress Response

Emerging evidence suggests a role for 3-amino-2-methylpropanoic acid in the cellular response to oxidative stress. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various metabolic diseases. Research has shown that the S-enantiomer of 3-amino-2-methylpropanoic acid can protect osteocytes from cell death induced by oxidative stress. frontiersin.org While the exact mechanisms are still being elucidated, this protective effect highlights another potential therapeutic avenue for this multifaceted molecule.

Interactions with Enzyme Systems and Broader Metabolic Networks

3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), is a non-proteinogenic amino acid that actively participates in various metabolic pathways through its interaction with specific enzyme systems. nih.govnih.gov Its stereochemistry is a critical determinant of its biological activity and metabolic fate, with the (R) and (S) enantiomers often engaging with different enzymes and participating in distinct pathways.

Substrate Activity for Specific Enzymes and Catalytic Processes

3-Amino-2-methylpropanoic acid serves as a substrate for several enzymes, which catalyze its conversion into other metabolic intermediates. The specificity of these enzymes for the (R) or (S) enantiomer is a key feature of its metabolism.

Pantothenate synthetase from Escherichia coli (PSE. coli), an enzyme that typically catalyzes the condensation of (R)-pantoic acid and β-alanine, has been shown to accept both (R)- and (S)-3-amino-2-methylpropanoic acid as substrates. rsc.org This promiscuity allows for the enzymatic synthesis of α-methyl-substituted pantothenic acid diastereoisomers. rsc.org

In the catabolism of pyrimidines, β-ureidopropionase acts on N-carbamoyl-2-methyl-3-aminopropanoic acid to produce 3-amino-2-methylpropanoic acid. cancer.gov Further metabolism of the enantiomers is handled by distinct transaminases. The (R)-enantiomer is primarily metabolized by the mitochondrial enzyme alanine (B10760859) glyoxylate (B1226380) aminotransferase 2 (AGXT2), which converts it into R-methylmalonate semialdehyde. nih.govfrontiersin.org In contrast, the (S)-enantiomer is both formed and degraded by another mitochondrial enzyme, 4-aminobutyrate transaminase (GABA-T), via the intermediate S-methylmalonate semialdehyde. nih.govfrontiersin.org

A two-step enzymatic cascade process has been developed for the synthesis of (R)-3-amino-2-methylpropanoic acid. This involves the malate (B86768) dehydrogenase (MAL) catalyzed amination of mesaconate, followed by the selective decarboxylation of the L-erythro intermediate by β-methylaspartate-α-decarboxylase (CrpG) to yield the final product. researchgate.net

| Enzyme | EC Number | Source Organism/Tissue | Substrate Enantiomer | Catalytic Process | Product |

|---|---|---|---|---|---|

| Pantothenate Synthetase | EC 6.3.2.1 | Escherichia coli | (R) and (S) | Amide condensation with (R)-pantoic acid | α-methyl-substituted pantothenic acid |

| β-Ureidopropionase | EC 3.5.1.6 | Pisum sativum (pea) seedlings | Not specified | Hydrolysis | 3-Amino-2-methylpropanoic acid |

| Alanine Glyoxylate Aminotransferase 2 (AGXT2) | EC 2.6.1.44 | Mitochondria (liver) | (R) | Transamination | R-methylmalonate semialdehyde |

| 4-Aminobutyrate Transaminase (GABA-T) | EC 2.6.1.19 | Mitochondria (skeletal muscle, liver) | (S) | Transamination (formation and degradation) | S-methylmalonate semialdehyde |

| β-Methylaspartate-α-decarboxylase (CrpG) | EC 4.1.1.12 | Clostridium propionicum | Acts on L-erythro-3-methylaspartate | Decarboxylation (in a synthetic cascade) | (R)-3-Amino-2-methylpropanoic acid |

Involvement in Amino Acid Catabolism and Pyrimidine (B1678525) Degradation

3-Amino-2-methylpropanoic acid is a key metabolic intermediate formed from the catabolism of both the amino acid valine and the pyrimidine base thymine. nih.govselleckchem.combasys2.ca The metabolic origin is directly linked to the stereochemistry of the molecule.

The (S)-enantiomer of 3-amino-2-methylpropanoic acid is predominantly derived from the mitochondrial catabolism of the branched-chain amino acid valine, primarily in skeletal muscle. nih.govfrontiersin.orgbasys2.ca The (R)-enantiomer, conversely, is a product of the pyrimidine degradation pathway. frontiersin.orgbasys2.ca This pathway involves the breakdown of thymine in the cytosol of liver and kidney cells through the action of three sequential enzymes: dihydropyrimidine (B8664642) dehydrogenase (DPD), dihydropyrimidinase (DPYS), and β-ureidopropionase (UPB1). A deficiency in dihydropyrimidinase can lead to strongly decreased levels of β-aminoisobutyric acid. ebi.ac.uk Both the (R) and (S) forms of methylmalonate semialdehyde, the products of BAIBA transamination, can be further metabolized to propionyl-CoA, which enters the tricarboxylic acid (TCA) cycle. nih.gov

Neurotransmitter Properties and Neurological Implications

While not a classical neurotransmitter, 3-amino-2-methylpropanoic acid exhibits properties that suggest a role in neuromodulation and has garnered interest for its potential neurological implications. Its structural similarity to known neurotransmitters, such as γ-aminobutyric acid (GABA), underlies some of its observed biological activities. wikipedia.orgresearchgate.net

Research indicates that derivatives of 3-amino-2-methylpropanoic acid are utilized in studies of neurotransmitter function. smolecule.com There is potential for its use in the development of neuroprotective agents for neurodegenerative conditions. The (S)-enantiomer, in particular, has been described as a potential agonist of the excitatory neurotransmitter glutamate. targetmol.com

Interactions with Central Nervous System Receptors

The neurological effects of 3-amino-2-methylpropanoic acid are linked to its interactions with receptors in the central nervous system (CNS). Its amino group can form hydrogen bonds and ionic interactions, allowing it to act as an agonist or antagonist at various receptor sites and modulate signaling pathways. Due to its structural resemblance to GABA, the main inhibitory neurotransmitter in the mammalian brain, it has been investigated for its effects on the GABAergic system. wikipedia.orgresearchgate.netsigmaaldrich.com Furthermore, its role as a potential building block in neuropharmacology is being explored, with a focus on how its derivatives might interact with specific neurotransmitter receptors. smolecule.com

Advanced Research Applications

Utilization as a Chiral Building Block in Pharmaceutical Research and Development

3-Amino-2-methylpropanoic acid is a crucial chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its defined stereochemistry is essential for creating enantiomerically pure compounds, which often exhibit enhanced biological activity and reduced side effects. This has led to its use in the development of a variety of therapeutic agents. chemimpex.comnetascientific.comchemimpex.com

Research has indicated that 3-Amino-2-methylpropanoic acid and its derivatives are valuable precursors in the synthesis of anti-epileptic medications. The structural framework of this amino acid is amenable to modifications that lead to compounds with activity against seizures. While the exact mechanisms can vary, these compounds often interact with neurotransmitter systems in the central nervous system. netascientific.comchemimpex.com For instance, the synthesis of Pregabalin, a potent anticonvulsant, can involve chiral intermediates derived from related structures, highlighting the importance of such chiral building blocks in developing treatments for neurological disorders. tsijournals.comnih.govnih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. asianpubs.org 3-Amino-2-methylpropanoic acid, as a non-proteinogenic β-amino acid, is used to create these novel structures. nih.gov Its incorporation can introduce conformational constraints into a peptide backbone, leading to more defined three-dimensional structures. wjarr.com This is particularly useful in designing molecules that can effectively interact with biological targets. The ability to create constrained peptides and peptidomimetics is crucial for developing new therapeutic peptides and enzyme inhibitors. myskinrecipes.come-bookshelf.de

Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides known for their complex, cross-linked structures and potent biological activities. nih.govresearchgate.net Researchers have successfully used (R)-3-amino-2-methylpropanoic acid in the synthesis of fluorescent lanthipeptide analogs. nih.govacs.org This involves a late-stage intramolecular ring-opening of N-sulfonyl cyclic sulfamidates to create the characteristic lanthionine (B1674491) bridges with controlled stereochemistry. nih.govnih.gov The resulting fluorescent analogs can serve as powerful biological probes to study the mechanisms of action and localization of these complex peptides. researchgate.netacs.org

Application in Peptidomimetic and Constrained Peptide Chemistry

Intermediate in the Production of Specialty Chemicals and Polymeric Materials

Beyond pharmaceuticals, 3-Amino-2-methylpropanoic acid serves as a versatile intermediate in the chemical industry for the production of specialty chemicals and polymers. Its functional groups, the amino and carboxylic acid moieties, allow for a range of chemical transformations. This versatility makes it a valuable component in the synthesis of various resins and other polymeric materials.

Investigational Agent in Cardiometabolic Disease Research

Recent studies have highlighted the potential of 3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), as an investigational agent in the field of cardiometabolic diseases. glpbio.commedchemexpress.com Research suggests that BAIBA can induce the "browning" of white adipose tissue, a process that increases energy expenditure, and stimulate hepatic β-oxidation. glpbio.commedchemexpress.comfrontiersin.org Studies in mice have shown that treatment with BAIBA can lead to a decrease in body fat and improved glucose tolerance. glpbio.com Furthermore, levels of BAIBA have been found to be inversely correlated with cardiometabolic risk factors in humans, suggesting a protective role. glpbio.commedchemexpress.comfrontiersin.org

Table of Compounds

| Compound Name |

| 3-Amino-2-methylpropanoic acid |

| Pregabalin |

| (R)-3-amino-2-methylpropanoic acid |

| Lanthionine |

| N-sulfonyl cyclic sulfamidates |

| β-aminoisobutyric acid |

Biomedical Imaging Applications

The unique metabolic pathways associated with 3-amino-2-methylpropanoic acid have also led to its exploration in the field of biomedical imaging, particularly for cancer diagnostics.

The principle behind using amino acid derivatives for tumor imaging lies in the altered metabolic state of cancer cells. nih.gov Many tumors exhibit increased uptake of amino acids to support their rapid growth and proliferation. researchgate.net This has prompted the development of radiolabeled amino acid analogs as tracers for Positron Emission Tomography (PET), a powerful imaging technique used in oncology. researchgate.net

Researchers have synthesized and evaluated fluorinated analogs of 3-amino-2-methylpropanoic acid as potential PET radiotracers. nih.gov Specifically, 2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP) and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid ([18F]N-MeFAMP) have been developed and tested. nih.gov These compounds are designed to be taken up by cancer cells through amino acid transport systems. nih.gov

In vitro studies using various human cancer cell lines, including lung, prostate, ovarian, breast, and brain cancer, have shown that these radiotracers are taken up at moderate to high levels. nih.gov Further investigations revealed that these tracers utilize different amino acid transport systems, with some showing high selectivity for the A type transporter. nih.govnih.gov

Preclinical studies in animal models with brain tumors have yielded promising results. nih.gov For instance, in rats with gliosarcoma, [18F]FAMP and [18F]N-MeFAMP demonstrated high tumor-to-normal-brain ratios of radioactivity, indicating their potential for clear tumor visualization. nih.gov At 60 minutes post-injection, the tumor-to-normal brain ratio for [18F]FAMP was 36:1, while for [18F]N-MeFAMP, it was an even more impressive 104:1. nih.gov These findings suggest that radiolabeled derivatives of 3-amino-2-methylpropanoic acid are promising candidates for the development of new diagnostic tools for detecting intracranial neoplasms and potentially other types of cancers. nih.gov

| Radiotracer | Tumor-to-Normal Brain Ratio (60 min post-injection) |

| 2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP) | 36:1 |

| 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid ([18F]N-MeFAMP) | 104:1 |

Advanced Analytical and Separation Methodologies

Enantioselective Separation Techniques for Chiral Resolution

The separation of the enantiomers of 3-amino-2-methylpropanoic acid is a challenging analytical task that necessitates the use of chiral selectors capable of recognizing the subtle three-dimensional differences between the molecules. chromatographyonline.com

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the most prevalent and effective method for the enantioselective separation of 3-amino-2-methylpropanoic acid. researchgate.net These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Several types of CSPs have been successfully utilized for this purpose:

Cinchona Alkaloid-Based Zwitterionic CSPs: Columns such as CHIRALPAK ZWIX(+)™ and ZWIX(-)™ have demonstrated effective separation of 3-amino-2-methylpropanoic acid enantiomers. researchgate.netnih.gov These phases function as zwitterionic ion-exchangers. nih.gov The quinine-based ZWIX(+)™ and quinidine-based ZWIX(-)™ columns show different selectivities, with the ZWIX(-)™ column generally exhibiting better selectivity for β-amino acids. researchgate.netnih.gov The elution order of the enantiomers is typically R < S on the ZWIX(+)™ column and S < R on the ZWIX(-)™ column. researchgate.netnih.gov

Macrocyclic Glycopeptide-Based CSPs: Teicoplanin-based CSPs, such as Chirobiotic T, T2, and TAG, are also effective for the chiral resolution of β-amino acids. nih.govsigmaaldrich.com These CSPs are particularly advantageous as they are compatible with both organic and aqueous mobile phases, making them suitable for the direct analysis of underivatized, polar amino acids. sigmaaldrich.com The Chirobiotic TAG column, which is the teicoplanin aglycone, has shown better selectivity for β²-homoamino acids, while Chirobiotic T and T2 are often better for β³-homoamino acid enantiomers. nih.gov

Polysaccharide-Based CSPs: While challenging due to the zwitterionic nature and poor solubility of native amino acids in non-polar solvents, polysaccharide-based CSPs can be used, often requiring derivatization of the analyte. chromatographyonline.comsigmaaldrich.com

The following table summarizes representative chromatographic conditions for the chiral separation of 3-amino-2-methylpropanoic acid on a ZWIX(+)™ column.

Table 1: Chiral Separation of 3-Amino-2-methylpropanoic acid on CHIRALPAK ZWIX(+)™

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Mobile Phase | MeOH/MeCN (50/50 v/v) containing 25 mM TEA and 50 mM AcOH | MeOH/MeCN (50/50 v/v) containing other additives |

| Resolution (Rs) | 1.72 | 0.63 |

| Selectivity (α) | 1.12 | 1.10 |

| Retention Factor (k) | 7.38 | 3.12 |

| Elution Order | R < S | Not specified |

Data sourced from Chiral Technologies Amino Acid Database. hplc.eu

The composition of the mobile phase plays a critical role in achieving optimal chiral separation. chromatographyonline.com Key parameters that can be adjusted include:

Organic Modifier: The choice and ratio of organic solvents, such as methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN), significantly impact retention and resolution. For 3-amino-2-methylpropanoic acid on ZWIX™ columns, a 50/50 (v/v) mixture of MeOH/MeCN has been found to provide maximum resolution values. nih.gov Generally, the aprotic solvent MeCN is more favorable than the protic solvent MeOH for chiral recognition on these zwitterionic CSPs. nih.gov

Acid and Base Additives: The nature and concentration of acidic and basic additives are crucial for controlling the ionization state of both the analyte and the chiral selector, which in turn affects the electrostatic interactions essential for chiral recognition. nih.gov For instance, on a CHIRALPAK ZWIX(+)™ column, using triethylamine (B128534) (TEA) and acetic acid (AcOH) as additives has yielded good resolution. hplc.eu The concentration of these additives can be fine-tuned to optimize selectivity. chromatographyonline.com

Temperature: Temperature can have a significant effect on selectivity in chiral separations. chromatographyonline.com Studies on Cinchona alkaloid-based CSPs have investigated separations over a temperature range of 10–50 °C to determine thermodynamic parameters, indicating that temperature is a valuable parameter for optimization. nih.gov

Chiral Chromatography (e.g., Liquid Chromatography with Chiral Stationary Phases)

Derivatization Strategies for Improved Detection and Quantification

Derivatization of 3-amino-2-methylpropanoic acid can be employed to enhance its detectability and improve chromatographic performance, especially in complex biological matrices. sigmaaldrich.comresearchgate.net This is particularly useful when using detection methods like fluorescence or for improving solubility in mobile phases used with certain CSPs. sigmaaldrich.com

Common derivatization approaches for amino acids include:

Pre-column Derivatization: This involves reacting the amino acid with a labeling reagent before injection into the HPLC system.

o-Phthaldialdehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov This is a widely used method for the analysis of primary amino acids. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC): FMOC is used for the derivatization of both primary and secondary amino acids, forming fluorescent derivatives. nih.gov

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): This reagent is used to create fluorescent derivatives for high-sensitivity analysis, as demonstrated in the analysis of extraterrestrial samples. nasa.gov

Post-column Derivatization: The derivatization reaction occurs after the separation of the analytes on the column and before detection. nih.gov

An innovative approach is the in-needle pre-column derivatization for amino acid quantification (iPDAQ), which automates the derivatization process, increasing throughput and reducing reagent consumption. nih.gov

Quantification of Enantiomeric Ratios in Biological Samples for Clinical and Research Studies

Accurate quantification of the enantiomers of 3-amino-2-methylpropanoic acid in biological fluids such as plasma and urine is crucial for understanding their distinct metabolic origins and physiological roles. frontiersin.org The (R)-enantiomer is a catabolite of thymine (B56734), while the (S)-enantiomer is primarily derived from valine catabolism. hmdb.ca

Research has shown a significant difference in the baseline concentrations of the two enantiomers in humans.

In human plasma, the concentration of (R)-3-amino-2-methylpropanoic acid is substantially higher than that of the (S)-enantiomer. One study reported baseline plasma concentrations of approximately 1734 ± 821 nM for the (R)-enantiomer, which was about 67 times higher than the (S)-enantiomer concentration of 29.3 ± 7.8 nM. frontiersin.org

In human urine, the disparity is even more pronounced, with (R)-3-amino-2-methylpropanoic acid being the predominant enantiomer. frontiersin.orghmdb.ca

The analytical methods for these studies typically involve HPLC with fluorescence detection after pre-column derivatization. frontiersin.org For example, a method using OPA and N-isobutyryl-L-cysteine for derivatization followed by HPLC has been applied to quantify the enantiomers in plasma and urine. frontiersin.org Such methods require rigorous validation, including determination of the limit of quantification (LOQ), intra- and inter-assay variability, and recovery. frontiersin.org

The following table presents validation data for a method used to quantify 3-amino-2-methylpropanoic acid enantiomers in biological samples.

Table 2: Analytical Performance for Enantiomeric Quantification in Biological Samples

| Parameter | Plasma | Urine |

|---|---|---|

| Limit of Quantification (LOQ) | 0.02 µM for both enantiomers | 0.05 µM for both enantiomers |

| Within-run Variability | <5% (R), <5% (S) | 7% (R), 8% (S) |

| Between-run Variability | ~6% (R), ~16% (S) | ~8% (R), ~9% (S) |

| Recovery | 104.9 ± 6.6% (R), 107.0 ± 5.1% (S) | 99.4 ± 6.2% (R), 95.7 ± 3.7% (S) |

Data sourced from Stautemas et al. (2019). frontiersin.org

These robust analytical methodologies are essential for clinical and physiological studies, such as investigating the response of these enantiomers to stimuli like exercise, and for diagnosing metabolic disorders. frontiersin.orghmdb.ca

Research on Derivatives and Analogues

Synthesis and Biological Evaluation of Functionalized Derivatives

The chemical scaffold of 3-amino-2-methylpropanoic acid serves as a versatile starting point for the synthesis of more complex functionalized molecules. These derivatives have been investigated for a range of biological activities, including antimicrobial and enzyme-inhibitory effects.

One area of research has focused on creating novel thiazole (B1198619) derivatives. semanticscholar.orgresearchgate.net Starting with 3-[(4-hydroxyphenyl)carbamothioylamino]-2-methylpropanoic acid, a derivative of 3-amino-2-methylpropanoic acid, scientists have synthesized new functionalized thiazoles through the Hantzsch reaction with various α-halocarbonyl compounds. semanticscholar.orgresearchgate.net A series of subsequent chemical transformations yielded derivatives with aliphatic, aromatic, and heterocyclic substituents. semanticscholar.org The biological evaluation of these synthesized compounds revealed that some possess antibacterial and antioxidant properties. semanticscholar.orgresearchgate.net For instance, several of the novel bis(thiazol-5-yl)methane derivatives were screened for their activity against bacterial strains such as Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. researchgate.net

Another synthetic strategy involves the creation of 1,3,5-triazine (B166579) derivatives. mdpi.com Researchers have synthesized series of (4,6-dimethoxy-, 4,6-dipiperidino- and 4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives. mdpi.com A preliminary biological screening of these compounds for their ability to inhibit monoamine oxidase (MAO) enzymes, which are significant targets in the treatment of neurological disorders, was conducted. mdpi.com The results indicated that compounds 7 , 18 , and 25 from the study demonstrated MAO-A inhibition activity comparable to the standard inhibitor, clorgyline. mdpi.com These derivatives showed more selective inhibition of MAO-A over MAO-B and did not exhibit significant acute toxicity in initial tests. mdpi.com

The table below summarizes the findings for selected synthesized derivatives.

| Derivative Class | Starting Material Component | Biological Activity Investigated | Key Findings |

| Thiazoles | 3-[(4-Hydroxyphenyl)carbamothioylamino]-2-methylpropanoic acid | Antibacterial, Antioxidant | Some derivatives showed activity against various bacterial strains. semanticscholar.orgresearchgate.net |

| 1,3,5-Triazines | Various amino acids including a valine derivative (3-methylbutanoic acid) | Monoamine Oxidase (MAO) Inhibition | Certain derivatives were potent and selective MAO-A inhibitors. mdpi.com |

Complexation Studies with Metal Centers and Other Ligands

The ability of 3-amino-2-methylpropanoic acid and its derivatives to act as ligands for metal ions has been explored to create novel metallodrugs. These complexes often exhibit different and sometimes enhanced biological properties compared to the free ligands.

Researchers have successfully synthesized copper(II) mixed complexes that incorporate 1,10-phenanthroline (B135089) as a primary ligand and derivatives of β-amino acids, including (rac)-3-amino-2-methylpropanoic acid, as secondary ligands. mdpi.com These complexes, which belong to a class of compounds known as Casiopeínas®, were characterized using various spectroscopic and electroanalytical techniques. mdpi.com The studies revealed a square-based pyramidal geometry for the copper center, a result of solvent coordination. mdpi.com

In another line of research, di- and triorganotin(IV) complexes have been synthesized using a tridentate Schiff base ligand derived from 2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2-methylpropanoic acid. mdpi.comresearchgate.net The synthesis of these organotin complexes was achieved through both conventional and microwave methods, with the latter proving superior in terms of reaction time and product yield. researchgate.net Spectroscopic analysis, including multinuclear NMR, confirmed the structure and the tridentate (O,N,O) coordination of the Schiff base ligand to the tin center. researchgate.net

Investigation of Biological Activities of Derived Complexes (e.g., Cytotoxicity)

A primary motivation for synthesizing metal complexes of 3-amino-2-methylpropanoic acid derivatives is the potential for anticancer activity. The resulting metallodrugs have been evaluated for their cytotoxicity against various cancer cell lines.

The copper(II) complexes of 3-amino-2-methylpropanoic acid and 1,10-phenanthroline were evaluated in vitro for their growth-inhibiting effects on MCF-7 (breast cancer) and A549 (lung cancer) tumor cell lines. mdpi.com The results were compared with a similar complex containing a β²-phenylalaninate ligand. The complex with the 3-amino-2-methylpropanoate ligand showed moderate selectivity against the A549 tumor line, suggesting some potential for this specific cancer type. mdpi.com

The di- and triorganotin(IV) complexes were also screened for their in vitro cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net The findings revealed that the complexes exhibited enhanced anticancer activity compared to the free Schiff base ligand. researchgate.net Notably, the dibutyltin (B87310) complex demonstrated the most promising cytotoxic activity among the tested compounds. researchgate.net This highlights the crucial role of the metal atom and its organic substituents in determining the biological efficacy of the complex. researchgate.net

The table below presents the cytotoxic activity data for the investigated metal complexes.

| Metal Complex | Ligand Component | Cancer Cell Line(s) | Key Cytotoxicity Finding |

| Copper(II) Complex | (rac)-3-amino-2-methylpropanoic acid, 1,10-phenanthroline | MCF-7, A549 | Moderate selectivity observed against the A549 lung cancer cell line. mdpi.com |

| Diorganotin(IV) Complex | Schiff base of 2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2-methylpropanoic acid | MCF-7 | Enhanced anticancer activity compared to the free ligand; dibutyltin complex was most potent. researchgate.net |

Exploration of Fluorinated and Methylated Analogues in PET Imaging

Analogues of 3-amino-2-methylpropanoic acid have been developed as radiotracers for positron emission tomography (PET), a powerful medical imaging technique used extensively in oncology. By labeling these molecules with a positron-emitting isotope like fluorine-18 (B77423), researchers can visualize and study the metabolic activity of tumors.

Two notable fluorinated analogues, 2-amino-3-fluoro-2-methylpropanoic acid (FAMP) and 3-fluoro-2-methyl-2-(methylamino)propanoic acid (N-MeFAMP), have been synthesized and evaluated as potential PET imaging agents. nih.govacs.org These compounds are considered analogues of α-aminoisobutyric acid (AIB), a non-metabolized amino acid that is transported into cells via the A-type amino acid transport system, which is often upregulated in tumor cells. google.comnih.gov

The radiosynthesis of [¹⁸F]FAMP and [¹⁸F]N-MeFAMP was achieved with high yields and purity through no-carrier-added nucleophilic substitution, starting from cyclic sulfamidate precursors. nih.govacs.org In vitro amino acid transport assays using 9L gliosarcoma cells confirmed that both compounds are substrates for the A-type amino acid transporter. nih.govacs.org [¹⁸F]N-MeFAMP, the methylated analogue, showed a higher specificity for this transport system. nih.govacs.org

In vivo studies in rats with implanted 9L gliosarcoma tumors demonstrated the potential of these tracers for imaging brain tumors. nih.govacs.org At 60 minutes after injection, the tumor-to-normal-brain radioactivity ratio was significantly high for both tracers, indicating excellent tumor uptake and retention with low background signal in the surrounding healthy brain tissue. nih.govacs.org The N-methylated version, [¹⁸F]N-MeFAMP, showed a particularly high ratio. nih.govacs.org These findings suggest that both [¹⁸F]FAMP and [¹⁸F]N-MeFAMP are promising agents for detecting intracranial tumors using PET. nih.govacs.org

The table below details the performance of these PET imaging analogues.

| Analogue | Isotope Label | Target Transport System | Key In Vivo Finding (Tumor/Brain Ratio) |

| 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) | Fluorine-18 | A-type amino acid transporter | 36:1 in a rat gliosarcoma model at 60 min post-injection. nih.govacs.org |

| 3-[¹⁸F]fluoro-2-methyl-2-(methylamino)propanoic acid ([¹⁸F]N-MeFAMP) | Fluorine-18 | A-type amino acid transporter | 104:1 in a rat gliosarcoma model at 60 min post-injection. nih.govacs.org |

Future Research Directions and Emerging Paradigms

Unraveling Novel Biological Pathways and Signaling Cascades